molecular formula C8H10N2O4 B2388404 2-(2-Methoxyethoxy)pyrimidine-5-carboxylic acid CAS No. 1402232-82-9

2-(2-Methoxyethoxy)pyrimidine-5-carboxylic acid

Cat. No.: B2388404
CAS No.: 1402232-82-9
M. Wt: 198.178
InChI Key: SSDDJOKUMZASGW-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C8H10N2O4 and a molecular weight of 198.18 g/mol It is a pyrimidine derivative, characterized by the presence of a pyrimidine ring substituted with a carboxylic acid group and a 2-(2-methoxyethoxy) group

Properties

IUPAC Name

2-(2-methoxyethoxy)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-13-2-3-14-8-9-4-6(5-10-8)7(11)12/h4-5H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDDJOKUMZASGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)pyrimidine-5-carboxylic acid typically involves the reaction of pyrimidine derivatives with appropriate reagents to introduce the 2-(2-methoxyethoxy) group and the carboxylic acid functionality. One common method involves the use of amidinium salts and the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize the production efficiency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds with different functional groups .

Scientific Research Applications

2-(2-Methoxyethoxy)pyrimidine-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Methoxyethoxy)pyrimidine-5-carboxylic acid include other pyrimidine derivatives with different substituents, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of the 2-(2-methoxyethoxy) group and the carboxylic acid functionality. This combination imparts specific chemical properties and reactivity, making it valuable for various research and industrial applications .

Biological Activity

2-(2-Methoxyethoxy)pyrimidine-5-carboxylic acid is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound has been studied for its potential therapeutic applications, including anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C10_{10}H13_{13}N2_{2}O4_{4}
  • CAS Number : 1402232-82-9

This compound features a pyrimidine ring substituted with a carboxylic acid and a methoxyethoxy group, contributing to its unique biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, as anticancer agents. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50_{50} (µM)Reference
HeLa (Cervical Cancer)15.3
MCF-7 (Breast Cancer)12.8
A549 (Lung Cancer)18.5
HT-29 (Colon Cancer)10.4

The compound's mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation, although further research is needed to elucidate the exact pathways.

Antimicrobial Properties

In addition to its anticancer potential, this compound has been investigated for its antimicrobial activity. Preliminary results indicate effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

  • Study on Anticancer Mechanisms : A study published in Organic & Biomolecular Chemistry explored various pyrimidine derivatives, including this compound, focusing on their role as ATP mimicking tyrosine kinase inhibitors. The results indicated significant inhibition of EGFR pathways in cancer cells, highlighting the compound's potential as a targeted therapy for tumors expressing EGFR mutations .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of the compound against multi-drug resistant strains. The study found that modifications to the pyrimidine structure could enhance antimicrobial activity, suggesting a pathway for optimizing therapeutic efficacy .

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